![molecular formula C15H22O4 B023822 [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane CAS No. 66722-57-4](/img/structure/B23822.png)

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane

Overview

Description

“[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane” is a chemical compound with the molecular formula C15H22O4 and a molecular weight of 266.33 . It is used as an intermediate for the synthesis of Bisoprolol .

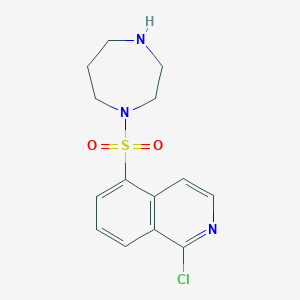

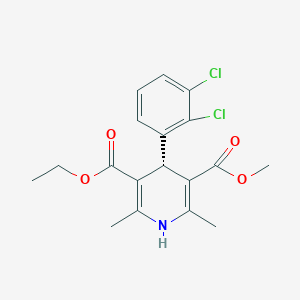

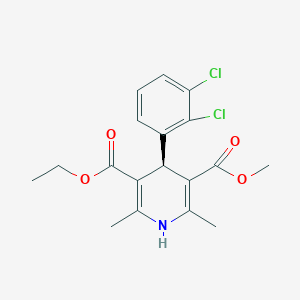

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to an oxirane ring through an ether linkage . The phenyl group is further substituted with a methoxyethoxy methyl group .Physical And Chemical Properties Analysis

This compound is a pale yellow oil . It has a predicted boiling point of 362.6±22.0 °C and a predicted density of 1.084±0.06 g/cm3 . It is slightly soluble in chloroform and sparingly soluble in methanol .Scientific Research Applications

Synthesis of β-Blockers

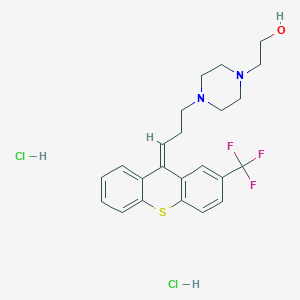

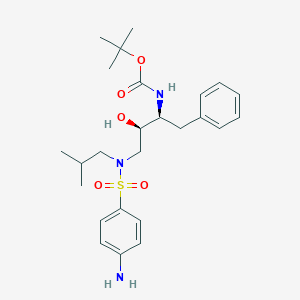

One of the primary applications of this compound is in the synthesis of β-blockers like (S)-Bisoprolol . This compound serves as a key intermediate in the chemoenzymatic synthesis of enantiopure β-blockers, which are crucial in the treatment of cardiovascular diseases such as hypertension and heart failure .

Enantiopure Drug Production

The compound is used to produce enantiopure drugs, which have a higher efficacy and fewer side effects compared to their racemic mixtures. The synthesis of (S)-Bisoprolol hemifumarate , a β1-selective β-blocker, is an example where this compound is utilized to achieve a high enantiomeric excess and overall yield in the final drug product .

Medicinal Chemistry Research

This oxirane derivative is a valuable building block in medicinal chemistry research for the development of new therapeutic agents. Its versatility allows for the exploration of various chemical modifications, potentially leading to the discovery of novel drug candidates with improved selectivity and potency .

Organic Synthesis Studies

Researchers utilize this compound in organic synthesis studies to understand the mechanisms of epoxide ring-opening reactions. These studies can provide insights into designing more efficient synthetic pathways for complex organic molecules .

Catalysis Research

The compound is also involved in catalysis research, particularly in studying the effects of different catalysts on the stereochemistry of the resulting products. This research can lead to the development of new catalytic methods that are more selective and environmentally friendly .

Mechanism of Action

Mode of Action

It is known that the compound is involved in the synthesis of bisoprolol fumarate, an important beta-blocker agent . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

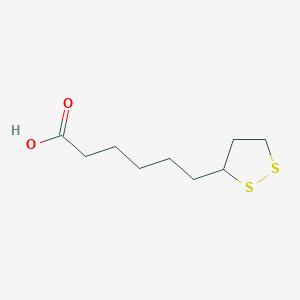

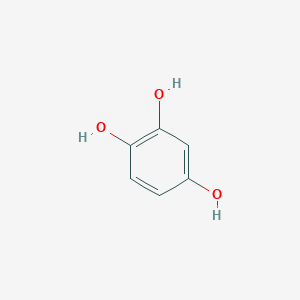

The compound is a key intermediate in the synthesis of bisoprolol fumarate . The synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, a precursor to this compound, is influenced by three main parameters: 2-isopropoxy ethanol/4-hydroxybenzyl alcohol molar ratio, reaction time, and temperature

Pharmacokinetics

Its molecular weight is 26634 , which could influence its pharmacokinetic properties. The impact of these properties on the compound’s bioavailability is yet to be determined.

Result of Action

It is known that the compound is involved in the synthesis of bisoprolol fumarate, an important beta-blocker agent

properties

IUPAC Name |

2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXODTOQINKROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568313 | |

| Record name | 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |

CAS RN |

66722-57-4 | |

| Record name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-[[2-(isopropoxy)ethoxy]methyl]phenoxy]-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFA9B358BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)